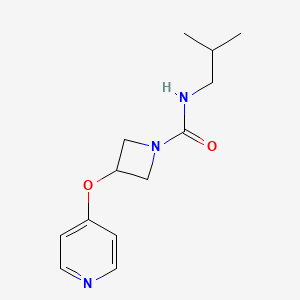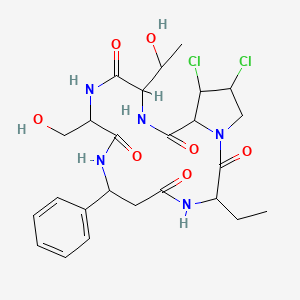
N-(2-Methylpropyl)-3-pyridin-4-yloxyazetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methylpropyl)-3-pyridin-4-yloxyazetidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of azetidine derivatives and has been found to possess various biological activities. In
Mécanisme D'action
The exact mechanism of action of N-(2-Methylpropyl)-3-pyridin-4-yloxyazetidine-1-carboxamide is not fully understood. However, it has been suggested that the compound may exert its biological activities by modulating various cellular pathways. For example, it has been found to inhibit the activity of certain enzymes involved in the inflammatory response and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in immune cells. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-Methylpropyl)-3-pyridin-4-yloxyazetidine-1-carboxamide is its potential as a lead compound for drug discovery. Its various biological activities make it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on N-(2-Methylpropyl)-3-pyridin-4-yloxyazetidine-1-carboxamide. One direction is to further investigate its mechanism of action and to identify its molecular targets. Another direction is to optimize its chemical structure to improve its solubility and bioavailability. Additionally, more studies are needed to evaluate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Méthodes De Synthèse
The synthesis of N-(2-Methylpropyl)-3-pyridin-4-yloxyazetidine-1-carboxamide involves the reaction of 3-pyridin-4-yloxyazetidine-1-carboxylic acid with 2-methylpropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions. The resulting product is then purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-(2-Methylpropyl)-3-pyridin-4-yloxyazetidine-1-carboxamide has been found to possess various biological activities, making it a potential candidate for drug discovery. It has been studied for its anti-inflammatory, antitumor, and antiviral properties. It has also been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2-methylpropyl)-3-pyridin-4-yloxyazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-10(2)7-15-13(17)16-8-12(9-16)18-11-3-5-14-6-4-11/h3-6,10,12H,7-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBLGJUKHJNWCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)N1CC(C1)OC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2725508.png)


![Ethyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/no-structure.png)
![N-(3-fluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2725514.png)
![4-[(2,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde](/img/structure/B2725516.png)
![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2725517.png)
![2,6-difluoro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2725519.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-cyanobenzamide](/img/structure/B2725521.png)


![2-[(4-Chloro-2-hydroxyphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2725525.png)
![4-[(3-methoxyphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2725527.png)
